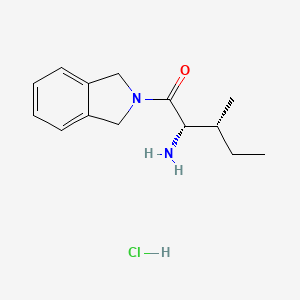

![molecular formula C21H20F6N4O3S B605407 2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol CAS No. 1361224-53-4](/img/structure/B605407.png)

2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol

Übersicht

Beschreibung

AMG-3969 is a GK-GKRP disruptor. AMG-3969 normalized blood glucose levels in several rodent models of diabetes. AMG-3969 potently reversed the inhibitory effect of GKRP on GK activity and promoted GK translocation both in vitro (isolated hepatocytes) and in vivo (liver). AMG-3969 blood glucose lowering was restricted to diabetic and not normoglycaemic animals.

Wissenschaftliche Forschungsanwendungen

Diabetes Mellitus Treatment

AMG-3969: is primarily investigated for its potential in treating diabetes mellitus . It acts as a disruptor of the glucokinase-glucokinase regulatory protein interaction (GK-GKRP), which plays a crucial role in glucose homeostasis . By modulating this interaction, AMG-3969 has shown promise in reducing blood glucose levels in diabetic animal models without causing hypoglycemia in non-diabetic animals . This selective action makes it a valuable candidate for diabetes treatment, offering a new approach to managing blood sugar levels with a potentially lower risk of side effects.

Metabolic Disease Research

AMG-3969 has applications in the study of metabolic diseases beyond diabetes. Its mechanism of action involves glycerol kinase modulators and glucokinase regulator modulators, which are significant in the context of endocrinology and metabolic disease research . The compound’s ability to influence glucose metabolism can provide insights into the treatment of other metabolic conditions, such as obesity and metabolic syndrome.

Chemical Synthesis

The compound has been utilized in chemical synthesis studies, particularly in the nonracemic synthesis of molecules that can disrupt protein-protein interactions . The synthesis process of AMG-3969 involves an asymmetric synthesis of the 2-alkynyl piperazine core, which is a key feature in its molecular structure. This aspect of AMG-3969’s development can aid in the design of other complex molecules with specific biological activities.

Wirkmechanismus

Target of Action

The primary target of this compound is the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP) . Glucokinase is a glucose-metabolizing enzyme, and its activity is regulated by the glucokinase regulatory protein .

Mode of Action

The compound acts as a potent disruptor of the glucokinase-glucokinase regulatory protein interaction . It exhibits potent cellular activity, effectively reversing the inhibitory effect of GKRP on GK activity . This results in the promotion of GK translocation .

Biochemical Pathways

The disruption of the GK-GKRP interaction affects the metabolic pathway of glucose. Glucokinase plays a crucial role in the regulation of carbohydrate metabolism . By promoting the activity of glucokinase, the compound enhances carbohydrate metabolism .

Pharmacokinetics

The compound has good in vivo pharmacokinetic properties . It demonstrates significant reductions in blood glucose levels in a dose-dependent manner .

Result of Action

The compound’s action results in a robust pharmacodynamic response, as well as statistically significant dose-dependent reductions in fed blood glucose levels . It demonstrates dose-dependent efficacy in three models of diabetes: diet-induced obese (DIO), ob/ob, and db/db mice .

Eigenschaften

IUPAC Name |

2-[4-[(2S)-4-(6-aminopyridin-3-yl)sulfonyl-2-prop-1-ynylpiperazin-1-yl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F6N4O3S/c1-2-3-16-13-30(35(33,34)17-8-9-18(28)29-12-17)10-11-31(16)15-6-4-14(5-7-15)19(32,20(22,23)24)21(25,26)27/h4-9,12,16,32H,10-11,13H2,1H3,(H2,28,29)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFKNECWLVONIH-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@H]1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F6N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

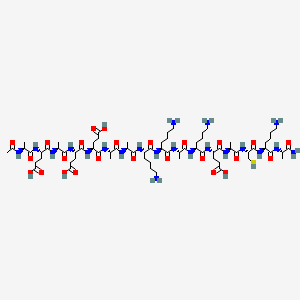

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

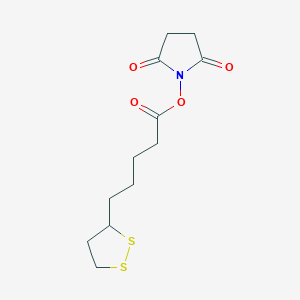

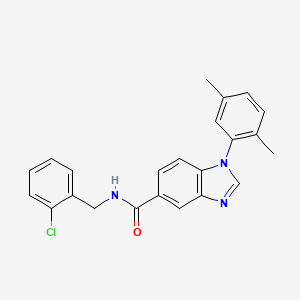

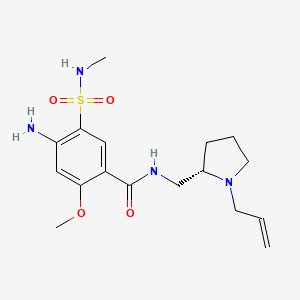

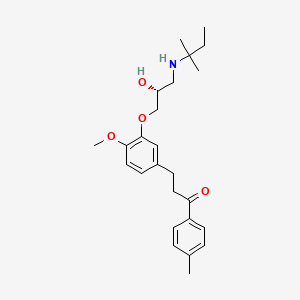

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol (AMG-3969) and how does it affect blood glucose levels?

A1: AMG-3969 acts as a glucokinase-glucokinase regulatory protein (GK-GKRP) interaction disruptor. [, ] GK is an enzyme primarily found in the liver and pancreas that plays a crucial role in glucose homeostasis. GKRP, on the other hand, binds to and inhibits GK activity. By disrupting the interaction between GK and GKRP, AMG-3969 promotes the release of GK from the complex and increases its translocation to the cytosol. [] This leads to enhanced GK activity and subsequently promotes glucose uptake and metabolism, resulting in a reduction of blood glucose levels. [, ]

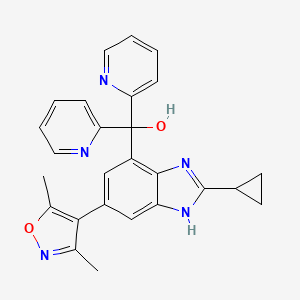

Q2: What are the key structural features of AMG-3969 that contribute to its activity as a GK-GKRP disruptor?

A2: Structure-activity relationship (SAR) studies have identified several crucial features in AMG-3969 responsible for its potency. The aryl carbinol group, particularly the hexafluoropropan-2-ol moiety, plays a significant role in binding to GKRP. [] Modifications to this region, such as the introduction of sulfoximine and pyridinyl derivatives, were explored to optimize the compound's potency and pharmacokinetic properties. [] Additionally, the 2-alkynyl piperazine core, synthesized through a base-promoted isomerization, is another critical structural component. []

Q3: How effective was AMG-3969 in preclinical animal models of diabetes?

A3: In preclinical studies using diabetic db/db mice, AMG-3969 demonstrated significant glucose-lowering effects. Oral administration of the compound resulted in robust pharmacodynamic responses, including enhanced GK translocation and dose-dependent reductions in fed blood glucose levels. [] Notably, AMG-3969 achieved statistically significant reductions in blood glucose, with a maximum reduction of 58% observed in these studies. []

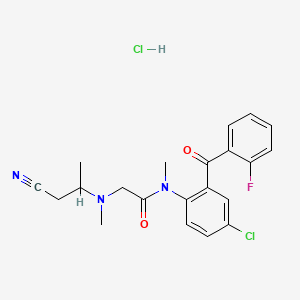

Q4: What were the limitations of earlier GK-GKRP disruptors, and how does AMG-3969 overcome these challenges?

A4: Initial GK-GKRP disruptors faced challenges related to high metabolic turnover, limiting their therapeutic potential. [] AMG-3969 was designed based on structure-based drug design principles and metabolite identification studies, leading to improved metabolic stability compared to its predecessors. [] This enhanced stability translated into a more favorable pharmacokinetic profile, making AMG-3969 a more promising candidate for further development.

Q5: Are there any known crystal structures available that provide insights into the binding mode of AMG-3969 with GKRP?

A5: Yes, X-ray crystallography studies have been conducted to elucidate the binding interactions of AMG-3969 with GKRP. [] The crystal structure of human GKRP complexed with AMG-3969 and the activator glucose-6-phosphate (S6P) provides detailed insights into the binding mode and interactions at the atomic level. [] These structural data are crucial for understanding the molecular basis of GK-GKRP disruption by AMG-3969 and for guiding further drug discovery efforts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.